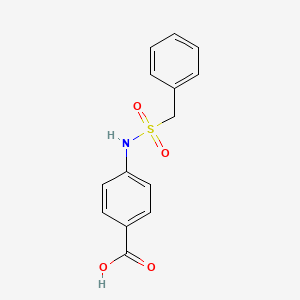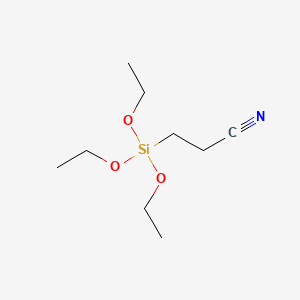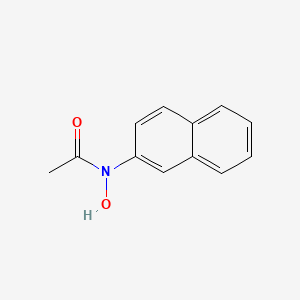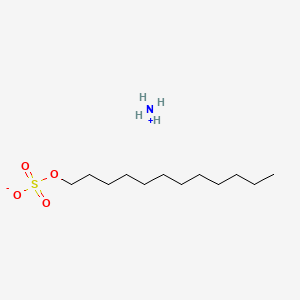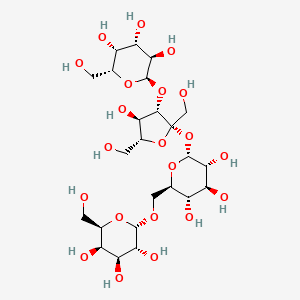
3F-alpha-D-Galactosylraffinose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3F-alpha-D-Galactosylraffinose is an oligosaccharide.
Aplicaciones Científicas De Investigación
Biotechnological Potential
3F-alpha-D-Galactosylraffinose and related enzymes, such as α-galactosidase, have significant biotechnological and medical applications. These enzymes are widely used in industries such as food and feed, sugar, and paper and pulp for the removal of raffinose and stachyose. They are also medically important for blood group conversion and in the treatment of Fabry disease. The production of α-galactosidases from various microbial sources has been a focus of recent research, highlighting their utility in various fields (Katrolia, Rajashekhara, Yan, & Jiang, 2014).
Biochemical Synthesis
Efficient biochemical synthesis of this compound-related compounds is crucial in various applications. For example, efficient alpha(2,3)sialylation of galactose derivatives has been realized with high yield and stereoselectivity, enabling the synthesis of complex molecules like ganglioside GM3, demonstrating the importance of precise biochemical manipulation in this field (Liu, Ruan, Li, & Li, 2008).
Structural Insights and Catalysis
Structural studies of enzymes interacting with this compound and its derivatives provide insights into their catalytic mechanisms. For instance, the structure of complexes containing an inhibitory analogue of UDP-galactose, like UDP-2F-galactose, with alpha-1,3 galactosyltransferase has shown that interaction induces structural changes in the enzyme. This has implications for understanding the role of ground state destabilization in catalysis (Jamaluddin, Tumbale, Withers, Acharya, & Brew, 2007).
Agricultural and Environmental Applications
The role of this compound in plant biology, particularly in stress response, is another area of scientific interest. For example, raffinose synthase, which is involved in raffinose synthesis, has been shown to enhance drought tolerance in plants like maize and Arabidopsis. This indicates the potential of manipulating the raffinose anabolic pathway to improve plant stress tolerance (Li et al., 2020).
Propiedades
| 546-35-0 | |
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)16(35)19(38)23(42-9)45-24(5-28)20(13(32)8(3-27)44-24)43-22-18(37)15(34)11(30)7(2-26)41-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m1/s1 |
Clave InChI |
ZJTKROCMWYBRPX-DFMCVVGJSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


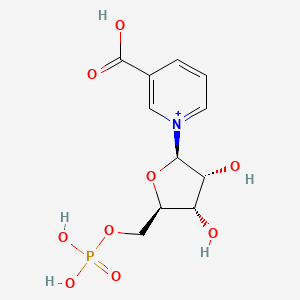
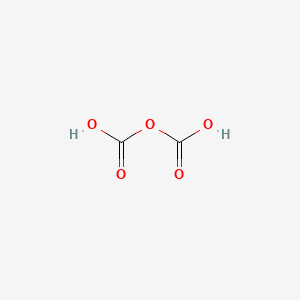



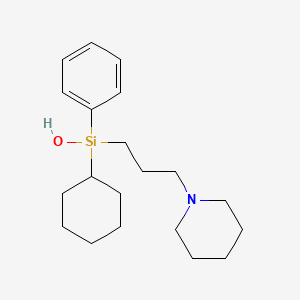
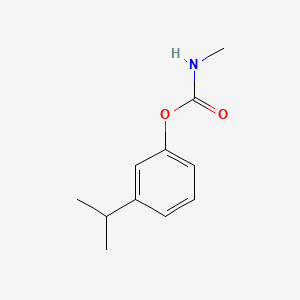

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
